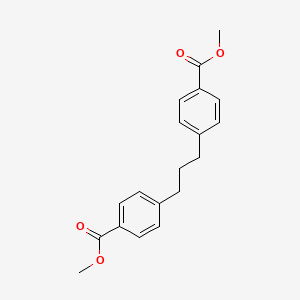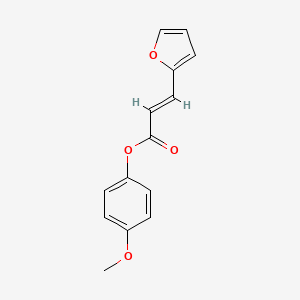
2-chloro-N-undecylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-undecylacetamide is an organic compound with the molecular formula C13H26ClNO It is a member of the acetamide family, characterized by the presence of a chloro group and an undecyl chain attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-undecylacetamide typically involves the reaction of chloroacetyl chloride with undecylamine. The reaction is carried out in an organic solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale crystallization and filtration techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-undecylacetamide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Hydrolysis: Conditions include the use of hydrochloric acid or sodium hydroxide at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent for reduction reactions.
Major Products Formed
Nucleophilic substitution: Products include substituted amides, thioamides, and alkoxyamides.
Hydrolysis: Products are undecylamine and chloroacetic acid.
Reduction: The major product is N-undecylacetamide.
Applications De Recherche Scientifique
2-chloro-N-undecylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-chloro-N-undecylacetamide involves its interaction with cellular components. The chloro group can react with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt cellular processes and lead to antimicrobial effects. Additionally, the undecyl chain can interact with lipid membranes, affecting membrane integrity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-methylacetamide
- 2-chloro-N-phenylacetamide
- 2-chloro-N,N-dimethylacetamide
Comparison
2-chloro-N-undecylacetamide is unique due to its long undecyl chain, which imparts distinct physicochemical properties compared to other similar compounds. This long chain enhances its hydrophobicity, making it more effective in interacting with lipid membranes and potentially increasing its antimicrobial activity. In contrast, compounds like 2-chloro-N-methylacetamide and 2-chloro-N-phenylacetamide have shorter chains or aromatic groups, leading to different reactivity and applications .
Propriétés
Numéro CAS |
32322-87-5 |
|---|---|
Formule moléculaire |
C13H26ClNO |
Poids moléculaire |
247.80 g/mol |
Nom IUPAC |
2-chloro-N-undecylacetamide |
InChI |
InChI=1S/C13H26ClNO/c1-2-3-4-5-6-7-8-9-10-11-15-13(16)12-14/h2-12H2,1H3,(H,15,16) |
Clé InChI |
MYYXIJYSHJUXHU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCNC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-hydroxybenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B11961457.png)
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961464.png)


![Ethyl n-[(benzyloxy)carbonyl]alanylalaninate](/img/structure/B11961476.png)

![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961492.png)


![2-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11961515.png)


![4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B11961536.png)
